molecular formula C16H20N2O2 B2615059 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-pentylacetamide CAS No. 852369-03-0

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-pentylacetamide

Cat. No. B2615059
CAS RN: 852369-03-0
M. Wt: 272.348
InChI Key: MVRMHXZCGLAEQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(2-methyl-1H-indol-3-yl)-2-oxo-N-pentylacetamide” is a derivative of indole, which is a heterocyclic aromatic organic compound. Indole derivatives are widely studied due to their presence in natural products and their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include an indole ring (a fused benzene and pyrrole ring) with a methyl group attached, and a pentylacetamide group. The exact structure would depend on the specific locations of these substitutions .

Safety and Hazards

The safety and hazards of this compound are not known without specific experimental data. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

properties

IUPAC Name

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-pentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-3-4-7-10-17-16(20)15(19)14-11(2)18-13-9-6-5-8-12(13)14/h5-6,8-9,18H,3-4,7,10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRMHXZCGLAEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C(=O)C1=C(NC2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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